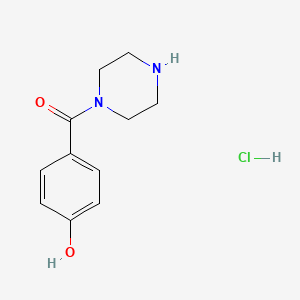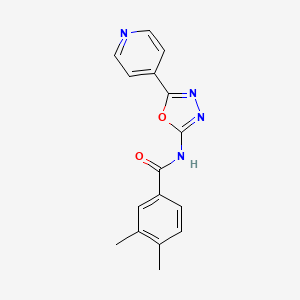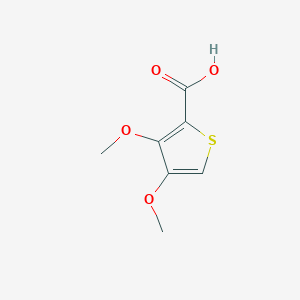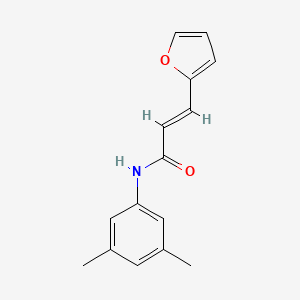
4-(Piperazin-1-ylcarbonyl)phenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Piperazin-1-ylcarbonyl)phenol hydrochloride (4-PCP-HCl) is a novel organic compound that has been studied for its potential applications in a variety of scientific fields. It is a white, crystalline powder that is soluble in water, and it has a molecular formula of C10H14N2O2·HCl. 4-PCP-HCl has been studied for its potential applications in synthetic organic chemistry, biochemistry, and pharmacology. In
Wissenschaftliche Forschungsanwendungen
4-(Piperazin-1-ylcarbonyl)phenol hydrochloride has been studied for its potential applications in a variety of scientific fields, including synthetic organic chemistry, biochemistry, and pharmacology. In synthetic organic chemistry, this compound has been used as a useful intermediate in the synthesis of a variety of organic compounds. In biochemistry, this compound has been studied for its potential use as a biochemical reagent. In pharmacology, this compound has been studied for its potential use as an anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride is not yet fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes involved in inflammation. In particular, this compound may inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound may have anti-inflammatory and analgesic effects. In addition, this compound may also have anti-tumor effects, as it has been shown to inhibit the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride in laboratory experiments is its stability in aqueous solutions. This compound is also relatively inexpensive and easy to obtain. However, the main limitation of using this compound in laboratory experiments is its low solubility in organic solvents.
Zukünftige Richtungen
The potential applications of 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride are still being explored. Future research should focus on elucidating the exact mechanism of action of this compound and further exploring its anti-inflammatory, analgesic, and anti-tumor effects. In addition, further research should also focus on improving the solubility of this compound in organic solvents, as this could potentially make it more useful for laboratory experiments.
Synthesemethoden
4-(Piperazin-1-ylcarbonyl)phenol hydrochloride can be synthesized through a two-step procedure. The first step involves the reaction of 4-nitrophenol and piperazine to form 4-(piperazin-1-ylcarbonyl)phenol. This reaction is catalyzed by a base, such as sodium hydroxide, and is typically performed at a temperature of 60°C. The second step involves the reaction of 4-(piperazin-1-ylcarbonyl)phenol with hydrochloric acid to form this compound. This reaction is typically performed at room temperature.
Eigenschaften
IUPAC Name |
(4-hydroxyphenyl)-piperazin-1-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c14-10-3-1-9(2-4-10)11(15)13-7-5-12-6-8-13;/h1-4,12,14H,5-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPKAZCIHAEANI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-bromobenzamide hydrochloride](/img/structure/B2949513.png)
![Ethyl 4-((4-((2-(diethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2949514.png)

![8-(4-benzylpiperidin-1-yl)-7-(2-{[8-(4-benzylpiperidin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2949517.png)
![5-nitro-N-((4-(4-phenoxyphenyl)thiazol-2-yl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2949518.png)




![2-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2949529.png)
![5-(4-fluorophenyl)-6-methyl-2-(1H-pyrrol-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2949530.png)

![3-[(Benzyloxy)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B2949532.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2949533.png)